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2-Isobutyl-3-methoxypyridine

Cat. No.: B13010531
M. Wt: 165.23 g/mol
InChI Key: ZBYPSGBBPAPHDG-UHFFFAOYSA-N
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Description

Contextualizing Methoxypyridines within Aromatic Heterocyclic Chemistry

Methoxypyridines are a significant class of compounds within the broader field of aromatic heterocyclic chemistry. These molecules are characterized by a pyridine (B92270) ring substituted with at least one methoxy (B1213986) group. Pyridines, as nitrogen-containing six-membered aromatic heterocycles, are fundamental building blocks in organic chemistry. researchgate.netevitachem.com The introduction of a methoxy group (-OCH3) to the pyridine ring significantly influences its electronic properties and reactivity. This substituent acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to altered reactivity patterns compared to unsubstituted pyridine.

The presence of the methoxy group can direct the regioselectivity of various chemical reactions, including electrophilic aromatic substitution and metalation. researchgate.net For instance, the position of the methoxy group on the pyridine ring can dictate the site of lithiation, a key step in the synthesis of more complex substituted pyridines. researchgate.netresearchgate.net This ability to control functionalization makes methoxypyridines versatile intermediates in the synthesis of a wide array of more complex molecules. researchgate.net Consequently, methoxypyridines are crucial in the development of new pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov

Rationale for Dedicated Academic Investigation of 2-Isobutyl-3-methoxypyridine

While the search results primarily contain information on 2-Isobutyl-3-methoxypyrazine (B1223183), a related but distinct compound, the principles of academic investigation into substituted aromatic heterocycles can be applied. The specific substitution pattern of an isobutyl group at the 2-position and a methoxy group at the 3-position of a pyridine ring would create a unique electronic and steric environment. This specific arrangement warrants dedicated investigation for several reasons:

Unique Physicochemical Properties: The combination of the electron-donating methoxy group and the alkyl isobutyl group at adjacent positions on the pyridine ring would result in distinct physical and chemical properties. These properties, such as solubility, boiling point, and reactivity, are of fundamental interest to chemists.

Novel Reaction Pathways: The specific substitution pattern could lead to novel and selective chemical transformations. For example, it could influence the regioselectivity of further substitutions or the coordination chemistry of the nitrogen atom in the pyridine ring.

Potential Biological Activity: Substituted pyridines are a common motif in biologically active molecules. The unique structure of this compound makes it a candidate for screening in various biological assays to explore its potential as a pharmaceutical or agrochemical lead compound. Research on related methoxypyridine derivatives has shown their potential as gamma-secretase modulators for conditions like Alzheimer's disease. nih.gov

Applications in Materials Science: Aromatic heterocyclic compounds are also investigated for their potential use in materials science. The specific properties of this compound could make it a valuable building block for the synthesis of new polymers or functional materials.

Scope and Contemporary Research Landscape for the Chemical Compound

The current research landscape for this compound itself appears to be limited based on the provided search results, which predominantly focus on the pyrazine (B50134) analogue. However, the broader context of methoxypyridine chemistry suggests several avenues for contemporary research:

Synthesis and Characterization: A primary focus of research would be the development of efficient and selective synthetic routes to this compound. This would involve exploring different starting materials and reaction conditions to optimize yield and purity. dur.ac.uk Once synthesized, detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to fully elucidate its structure and properties.

Reactivity Studies: A systematic investigation of the reactivity of this compound would be a key research area. This would include studying its behavior in various types of reactions, such as electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and transformations of the substituent groups.

Computational Chemistry: Theoretical studies using computational chemistry methods could provide valuable insights into the electronic structure, reactivity, and potential interactions of this compound. These studies can complement experimental findings and guide the design of new experiments.

Exploration of Applications: A significant part of the research effort would be directed towards exploring the potential applications of this compound. This would involve screening for biological activity, investigating its properties as a ligand in coordination chemistry, and assessing its suitability as a monomer or additive in materials science.

While direct research on this compound is not extensively documented in the provided search results, the established importance of substituted methoxypyridines in various fields of chemical research provides a strong rationale for its investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13010531 2-Isobutyl-3-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15NO/c1-8(2)7-9-10(12-3)5-4-6-11-9/h4-6,8H,7H2,1-3H3

InChI Key

ZBYPSGBBPAPHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Isobutyl 3 Methoxypyridine

Targeted Synthesis Strategies for 2-Isobutyl-3-methoxypyridine

While specific literature detailing a complete synthesis of this compound is not extensively available, its construction can be approached by applying established principles of pyridine (B92270) chemistry. A synthetic plan would involve either building the substituted ring from acyclic precursors or functionalizing a pre-existing pyridine core.

Design Principles for Selective Pyridine Core Functionalization

The functionalization of the pyridine ring is challenging due to its electron-deficient nature, which makes it less reactive towards electrophilic substitution compared to benzene. beilstein-journals.org The nitrogen atom's lone pair can also coordinate with Lewis acids, further deactivating the ring. beilstein-journals.org Successful selective synthesis hinges on understanding the directing effects of the substituents and the reactivity of the pyridine C-H bonds.

For this compound, two main retrosynthetic disconnections can be considered:

Ortho-alkylation of 3-methoxypyridine (B1141550) : This involves introducing the isobutyl group at the C2 position of a 3-methoxypyridine starting material. The methoxy (B1213986) group at C3 can act as a directing group for ortho-metallation, facilitating functionalization at the adjacent C2 and C4 positions. ntu.edu.sgresearchgate.net

Meta-methoxylation of 2-isobutylpyridine : This strategy involves introducing a methoxy group at the C3 position of 2-isobutylpyridine. This is generally more difficult as direct C-H methoxylation at the meta position is not a standard transformation.

The first approach is often more feasible. The methoxy group can direct deprotonation at the C2 position using strong bases like lithium diisopropylamide (LDA) or a TMP-based metal amide (TMP = 2,2,6,6-tetramethylpiperidyl), followed by quenching with an isobutyl electrophile (e.g., isobutyl iodide or bromide). researchgate.netescholarship.org

Development and Optimization of Synthetic Pathways for the Compound

A plausible synthetic pathway would start from a commercially available substituted pyridine, such as 2-chloro-3-methoxypyridine (B1581833) or 2-bromo-3-methoxypyridine. This allows for a cross-coupling reaction to introduce the isobutyl group.

Pathway Example: Cross-Coupling Approach

A standard method would be a transition-metal-catalyzed cross-coupling reaction. For instance, a Negishi or Suzuki coupling could be employed.

Starting Material : 2-Chloro-3-methoxypyridine

Reagent : Isobutylzinc chloride (for Negishi coupling) or isobutylboronic acid (for Suzuki coupling).

Catalyst : A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is typically used.

The reaction would proceed by oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetallation with the organozinc or organoboron reagent, and finally reductive elimination to yield this compound. Optimization would involve screening catalysts, ligands, bases (for Suzuki coupling), and solvents to maximize the yield and minimize side reactions.

Another approach involves the direct C-H functionalization of 3-methoxypyridine. ntu.edu.sg Iron-catalyzed deprotonative alkylation using a strong base like TMPMgCl·LiCl followed by reaction with an isobutyl halide could selectively install the alkyl group at the C2 position. researchgate.net

General Synthetic Approaches to 2-Methoxypyridine (B126380) Derivatives

A wide array of synthetic methods has been developed for accessing substituted pyridine rings, many of which are applicable to the synthesis of 2-methoxypyridine derivatives. researchgate.net These can be broadly categorized into methods that construct the ring system from acyclic precursors and methods that modify a pre-formed pyridine ring.

Catalytic and Non-Catalytic Routes to Substituted Pyridine Ring Systems

The construction of the pyridine core de novo offers a high degree of flexibility in introducing the desired substitution pattern.

Non-Catalytic Routes: Classical condensation reactions are a cornerstone of pyridine synthesis. The Hantzsch pyridine synthesis , for example, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia equivalent) to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. organic-chemistry.org While highly versatile, controlling the regioselectivity for complex substitution patterns like 2,3-disubstitution can be challenging. The Guareschi-Thorpe condensation provides another route to substituted 2-pyridones from cyanoacetamide and a 1,3-diketone, which can be further functionalized.

Catalytic Routes: Transition-metal catalysis has revolutionized pyridine synthesis. researchgate.net

[2+2+2] Cycloaddition: This powerful method involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by transition metals like cobalt, rhodium, or nickel. researchgate.net This approach allows for the assembly of highly substituted pyridines in a single step. For this compound, this would require a sophisticated design of alkyne and nitrile precursors.

Cascade Reactions: Modern methods employ catalytic cascades. For example, a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime can generate a 3-azatriene intermediate, which then undergoes electrocyclization and oxidation to form a highly substituted pyridine. nih.govscispace.com

Table 1: Comparison of Pyridine Ring Synthesis Methods
MethodTypeDescriptionKey Features
Hantzsch Synthesis Non-CatalyticCondensation of β-ketoesters, an aldehyde, and ammonia.Well-established, forms dihydropyridine intermediate.
[2+2+2] Cycloaddition CatalyticCyclotrimerization of two alkynes and a nitrile.Atom-economical, good for complex pyridines. researchgate.net
Liebeskind Cascade CatalyticCu-catalyzed coupling of alkenylboronic acids and ketoximes.Modular, proceeds via electrocyclization. nih.govscispace.com
Kröhnke Synthesis Non-CatalyticReaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls.Good for synthesizing 2,4,6-trisubstituted pyridines.

Strategies for Introducing Alkoxy Groups onto Pyridine Scaffolds

Introducing an alkoxy group, such as methoxy, onto a pyridine ring is a common transformation. The primary method is nucleophilic aromatic substitution (SNAr).

This reaction typically requires an electron-deficient pyridine ring with a good leaving group (e.g., a halogen like Cl or F) at the position where the alkoxy group is to be introduced. researchgate.net For the synthesis of a 3-methoxypyridine derivative, one would start with a precursor like 3-fluoro- or 3-chloropyridine. The reaction with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or DMF would displace the halide to form the methoxypyridine. nih.gov

The reactivity of halopyridines towards SNAr is dependent on the position of the halogen. Halogens at the C2 and C4 positions are more readily displaced than those at C3 due to better stabilization of the Meisenheimer complex intermediate by the ring nitrogen. Therefore, introducing a methoxy group at C3 via SNAr can require more forcing conditions. In some cases, a 2-halopyridine can be metallated at the C3 position, and the resulting organometallic species can be reacted with an electrophilic oxygen source, although this is less common. rsc.org

Preparation of Structural Analogues and Derivatives for Systematic Investigation

The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov By systematically modifying the substituents on the pyridine core, researchers can probe the effects of steric and electronic properties on biological activity.

For this compound, analogues could be prepared to investigate the importance of the isobutyl and methoxy groups. For example, in the development of gamma-secretase modulators, researchers synthesized a series of methoxypyridine analogues with various substituents to optimize activity and solubility. nih.gov

A synthetic program could involve:

Varying the C2-alkyl group: Replacing the isobutyl group with other alkyl chains (e.g., n-propyl, n-butyl, cyclopentylmethyl) to explore the impact of size and branching. This can be achieved by using different Grignard or organoboron reagents in cross-coupling reactions. escholarship.orgorganic-chemistry.org

Varying the C3-alkoxy group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or a hydroxyl group to assess the role of the ether oxygen and steric bulk. nih.gov

Modifying the substitution pattern: Synthesizing isomers, such as 2-methoxy-3-isobutylpyridine or 4-isobutyl-3-methoxypyridine, to understand the positional importance of the functional groups.

The synthesis of these analogues would follow the general strategies outlined above. For instance, a library of 2-alkyl-3-methoxypyridines could be generated by parallel synthesis, coupling various alkylboronic acids with 2-chloro-3-methoxypyridine under optimized Suzuki conditions. nih.gov

Table 2: Examples of Synthesized Methoxypyridine Analogues for SAR Studies nih.gov
Compound ScaffoldB-Ring StructureR-Group ModificationSynthetic Goal
Gamma-Secretase ModulatorPhenyl3-Fluoro vs. 3-MethoxyEvaluate electronic effects
Gamma-Secretase ModulatorPyridylUnsubstituted vs. 3-MethoxyProbe effect of heteroatom and substituent
Gamma-Secretase ModulatorMethoxyphenyl-Compare with methoxypyridine for solubility/activity
Gamma-Secretase ModulatorMethoxypyridineN-ethyl, N-fluoroethane, etc.Improve metabolic stability

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications for 2-Isobutyl-3-methoxypyridine and Analogues

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding arrangements within a molecule. By probing the vibrational and rotational motions of atoms, these methods provide a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The analysis of this compound and its analogues reveals characteristic absorption bands corresponding to specific functional groups and structural features.

Detailed vibrational studies on analogous compounds, such as 2-methoxy-6-methylpyridine and 2-methoxy-3-(trifluoromethyl)pyridine, provide a strong basis for assigning the expected spectral features of this compound. researchgate.netsemanticscholar.org The key vibrational modes include:

C-H Vibrations : The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isobutyl group are expected in the 2960-2870 cm⁻¹ range.

Pyridine (B92270) Ring Vibrations : The C-C and C-N stretching vibrations within the heteroaromatic ring give rise to a series of bands, typically between 1650 cm⁻¹ and 1400 cm⁻¹. researchgate.netresearchgate.net For instance, in 2-methoxy-6-methylpyridine, C-C stretching vibrations were identified at 1612 cm⁻¹. researchgate.net

C-O Ether Linkage : The methoxy (B1213986) group is characterized by a strong C-O stretching band. The asymmetric stretching is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹.

Out-of-Plane Bending : The C-H out-of-plane bending modes of the substituted pyridine ring appear in the lower frequency region, typically below 900 cm⁻¹.

The table below summarizes key FT-IR vibrational assignments for the analogue 2-methoxy-6-methylpyridine, which are instructive for interpreting the spectrum of this compound. researchgate.net

Wave Number (cm⁻¹)AssignmentVibrational Mode
3151C-H StretchAromatic
1753C-C StretchPyridine Ring
1612C-C StretchPyridine Ring
888Ring In-Plane BendPyridine Ring

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in FT-IR spectra.

For methoxypyridine analogues, the most intense Raman bands are often associated with the pyridine ring stretching modes. researchgate.net Analysis of 2-methoxy-6-methylpyridine showed prominent C-C stretching vibrations at 1744 cm⁻¹, 1601 cm⁻¹, and 1503 cm⁻¹. researchgate.netresearchgate.net These bands are characteristic of the heteroaromatic ring structure. The isobutyl group would be expected to show C-H bending and stretching modes, while the methoxy group vibrations would also be present, though often with lower intensity compared to the ring modes.

The table below details the FT-Raman spectral assignments for the analogue 2-methoxy-6-methylpyridine. researchgate.net

Wave Number (cm⁻¹)AssignmentVibrational Mode
3176, 3157, 3152C-H StretchAromatic
1744C-C StretchPyridine Ring
1601C-C StretchPyridine Ring
1503C-C StretchPyridine Ring

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its conjugated systems and potential for luminescence.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the key transitions are typically π → π* and n → π*.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted pyridines, these bands are often observed between 250-390 nm. researchgate.net

n → π Transitions: This involves the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

Studies on related 2-methoxypyridine-3-carbonitrile derivatives show characteristic absorption bands in the 250 to 390 nm range, attributed to these electronic transitions within the substituted pyridine system. researchgate.net The exact position and intensity of the absorption maxima (λmax) for this compound would be influenced by the electronic effects of the isobutyl and methoxy substituents.

Emission and Luminescence Studies of Methoxypyridine Derivatives

Luminescence, including fluorescence and phosphorescence, involves the emission of light from electronically excited states. Many pyridine derivatives are known to be luminescent, with applications in materials science and bio-imaging. rsc.orgresearchgate.net

The photophysical properties are highly dependent on the molecular structure and the nature of the substituents. Research on various methoxylated pyridine and imidazo[1,5-a]pyridine compounds shows that they can be intense emitters, often in the blue region of the spectrum. researchgate.netcore.ac.uk For example, a synthesized methoxypyridine compound exhibited strong fluorescence with a quantum yield (Φ) greater than 0.99 in chloroform and 0.61 in ethanol, with an emission maximum (Emmax) at 461 nm in chloroform. core.ac.uk The presence of electron-donating groups like methoxy and isobutyl groups on the pyridine ring can influence the energy of the excited state and, consequently, the emission wavelength and efficiency.

The table below presents photophysical data for a highly fluorescent methoxypyridine derivative, illustrating the luminescent potential of this class of compounds. core.ac.uk

SolventAbsorption Max (λmax)Emission Max (Emmax)Quantum Yield (Φ)
Chloroform398 nm461 nm>0.99
Ethanol389 nm491 nm0.61
Solid State-473 nm0.03

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformation

¹H NMR :

Aromatic Protons : The three protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C6, adjacent to the nitrogen, is expected to be the most downfield. The protons at C4 and C5 will show characteristic coupling patterns (doublets or doublet of doublets) that would allow for their unambiguous assignment.

Methoxy Protons : The methoxy group (-OCH₃) will produce a sharp singlet, typically in the δ 3.8-4.0 ppm region. For 2-methoxypyridine (B126380), this signal appears at δ 3.92 ppm. chemicalbook.com

Isobutyl Protons : The isobutyl group [-CH₂CH(CH₃)₂] will show three distinct signals. A doublet for the six equivalent methyl protons (CH₃) at high field (around δ 0.9-1.0 ppm), a multiplet for the single methine proton (-CH-) around δ 1.8-2.1 ppm, and a doublet for the methylene protons (-CH₂-) adjacent to the pyridine ring, likely around δ 2.6-2.8 ppm.

¹³C NMR :

Aromatic Carbons : The six carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the methoxy group (C3) and the carbon adjacent to the nitrogen (C2) will be significantly affected by these substituents. Based on data for 2-methoxypyridine, the C2 carbon is highly deshielded, appearing around δ 164 ppm. chemicalbook.com

Methoxy Carbon : The carbon of the methoxy group is expected around δ 53-55 ppm.

Isobutyl Carbons : The four carbons of the isobutyl group will appear in the aliphatic region of the spectrum (δ 20-40 ppm).

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogue data and established chemical shift increments.

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticH-4~7.1-7.3~120-125
AromaticH-5~6.8-7.0~115-120
AromaticH-6~8.0-8.2~145-150
Isobutyl-CH₂-~2.6-2.8~38-42
Isobutyl-CH-~1.8-2.1~28-32
Isobutyl-CH₃~0.9-1.0~22-24
Methoxy-OCH₃~3.8-4.0~53-55
AromaticC-2-~162-165
AromaticC-3-~155-158

Solid-State Structural Determination via X-ray Crystallography of Pyridine Derivatives

The solid-state conformation and intermolecular interactions of pyridine derivatives are crucial for understanding their physical properties and potential applications. Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

In a study on a series of 2-methoxypyridine derivatives, single-crystal X-ray diffraction revealed that the molecules often adopt a slightly non-planar bent conformation. rsc.orgresearchgate.net This deviation from planarity can be influenced by the nature and position of various substituents on the pyridine core. For instance, the analysis of one such derivative, compound 4n in the study, which crystallizes in the orthorhombic space group Aba2, showed a slightly distorted molecular structure. researchgate.net The torsion angles between the central pyridine ring and its substituents are key indicators of this distortion. In this specific case, a 4-decyloxyphenyl ring at position-4 exhibited a significant torsion angle, while a 2-thiophenyl ring at position-6 had a much smaller torsion angle, indicating that the latter is nearly coplanar with the pyridine ring. researchgate.net This near-coplanarity facilitates a large conjugated system within the molecule.

The bond lengths within the pyridine ring and between the ring and its substituents can also provide insight into the electronic structure. Measured bond lengths for carbon-carbon, carbon-oxygen, and carbon-nitrogen atoms in these derivatives often show a partial double bond character, which is evidence for the delocalization of π-electrons across the pyridine and adjacent systems. researchgate.net This delocalization can be promoted by electron-donating groups, such as the methoxy group.

The crystal packing of these molecules is governed by various intermolecular interactions, which can influence the material's bulk properties.

Table 1: Crystallographic Data for a Representative 2-Methoxypyridine Derivative (Compound 4n)

Parameter Value
Crystal System Orthorhombic
Space Group Aba2
a (Å) 14.8343(5)
b (Å) 44.690(2)
c (Å) 7.3614(3)
V (ų) 4880.2(3)

This data is for a specific derivative and serves as an example of the type of information obtained from X-ray crystallography of substituted pyridines. researchgate.net

Gas-Phase Structural and Energetic Characterization: Threshold Photoelectron Spectroscopy of Related Pyridines

Threshold photoelectron spectroscopy (TPES) is an advanced technique used to study the electronic structure of molecules in the gas phase. rsc.org It provides precise measurements of ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital. mostwiedzy.plresearchgate.net This information is fundamental to understanding the molecule's reactivity, stability, and bonding characteristics.

Studies on the parent pyridine molecule using TPES have provided detailed insights into its valence orbitals. mostwiedzy.pl The spectra reveal the ionization energies for both the outer and inner valence orbitals. The vibronic structure observed in the spectra, which results from the coupling of electronic transitions with molecular vibrations, has been assigned primarily to C–C stretching and ring-bending modes. mostwiedzy.pl

When substituents are added to the pyridine ring, such as an isobutyl and a methoxy group, they can be expected to alter the electronic structure and, consequently, the photoelectron spectrum. Electron-donating groups, like the methoxy and isobutyl groups, generally lower the ionization energies by increasing the electron density in the aromatic ring. This effect makes it easier to remove an electron.

The proton affinity (PA) and gas-phase basicity (GB) of pyridines are also significantly influenced by substituents. Quantum mechanical calculations have shown that electron-donating substituents increase the PA and GB values, while electron-withdrawing substituents decrease them. researchgate.net The effects of multiple substituents on these properties are found to be approximately additive. researchgate.net This suggests that the isobutyl and methoxy groups in this compound would collaboratively enhance the basicity of the nitrogen atom in the gas phase.

Photoelectron photoion coincidence (PEPICO) spectroscopy, an evolution of TPES, allows for the mass selection of the ion corresponding to the detected photoelectron. nih.gov This powerful method is particularly useful for studying complex mixtures and reactive intermediates, as it provides isomer-selective vibrational fingerprints of the neutral molecules. nih.gov For a molecule like this compound, this technique could be used to unambiguously identify it in a mixture and provide detailed information about its cationic states and fragmentation pathways upon ionization.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Computational Chemistry and Molecular Modeling of 2 Isobutyl 3 Methoxypyridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely employed for its favorable balance between computational cost and accuracy. mdpi.com For 2-isobutyl-3-methoxypyridine, DFT calculations are instrumental in determining its most stable three-dimensional shape (geometry optimization) and understanding its electronic properties.

The process involves solving the Kohn-Sham equations for the molecule, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. mdpi.com Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to perform these calculations, yielding accurate predictions of molecular geometry and energies. nih.govresearchgate.net The optimized geometry corresponds to the lowest energy arrangement of the atoms, representing the molecule's most stable state. chemspider.com

The structure of this compound is not rigid; rotation can occur around the single bonds connecting the isobutyl and methoxy (B1213986) groups to the pyridine (B92270) ring. This leads to various possible spatial arrangements known as conformations. DFT calculations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov

By systematically rotating the dihedral angles of the isobutyl and methoxy substituents and calculating the corresponding energy for each geometry, a conformational analysis can be performed. The structures with the lowest calculated energies are identified as the most stable conformers. This analysis is crucial as the specific conformation of the molecule can influence its physical properties and how it interacts with biological receptors. For instance, studies on substituted pyridine derivatives have shown that the orientation of substituent groups relative to the pyridine ring is critical for their physicochemical properties. researchgate.net

Table 1: Illustrative Conformational Energy Analysis of this compound This table presents hypothetical data to illustrate the results of a DFT conformational analysis. The energy values are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (C-C-C-N)Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population (%)
A180° (anti)0° (syn)0.0075.2
B60° (gauche)0° (syn)1.2514.8
C180° (anti)180° (anti)2.5010.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com DFT calculations provide precise values for the energies of these orbitals. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level of theory to illustrate typical values for a molecule of this type.

ParameterValue (eV)
EHOMO-6.45
ELUMO-0.98
HOMO-LUMO Gap (ΔE)5.47
Ionization Potential (I)6.45
Electron Affinity (A)0.98
Electronegativity (χ)3.715
Chemical Hardness (η)2.735
Chemical Softness (S)0.366
Electrophilicity Index (ω)2.52

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models establish a correlation between the chemical's activity and its physicochemical properties, which are quantified using molecular descriptors. nih.gov

For a compound like this compound, which is known for its potent aroma, a QSAR model could be developed to predict sensory properties, such as odor threshold or perceived intensity, for a series of related pyridine derivatives. The process involves several key steps:

Data Collection: A dataset of molecules with similar structural features and known biological activities (e.g., odor thresholds) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D-descriptors (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. ajchem-a.com

A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of new flavor and fragrance molecules by prioritizing synthesis and experimental testing. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is essential for understanding the molecular basis of a ligand's biological effect. mdpi.com Given that this compound is a potent aroma compound, a relevant biological target for docking simulations would be an olfactory receptor or an odorant-binding protein.

The docking process involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein (obtained from databases like the Protein Data Bank) and the ligand (optimized using methods like DFT) are prepared. nih.gov

Sampling: A docking algorithm systematically explores various possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is predicted to be the most favorable binding mode. ajchem-a.com

The results of a docking simulation provide valuable insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com This information can explain why this compound has a high affinity for its target receptor and can guide the design of new molecules with enhanced or modified sensory properties.

Biological and Chemosensory Interaction Studies

Investigation of Olfactory Receptor Binding and Functional Response

The perception of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and related pyrazine (B50134) compounds is mediated by specific olfactory receptors (ORs) located in the nasal epithelium. Research has identified several human ORs that respond to pyrazines, with OR5K1 and OR2AG1 being notable examples. chemcom.be These receptors are part of a deorphanization program aimed at identifying the specific odorant activators for the vast number of human ORs. chemcom.be

Screening studies have shown that OR5K1 and OR2AG1 are both activated by members of the pyrazine family. chemcom.be OR5K1 demonstrates a broader selectivity compared to OR2AG1. chemcom.be The most potent agonists, with EC₅₀ values in the sub-micromolar range, were identified as 2-methoxy-3,5-dimethylpyrazine for OR5K1 and 2-isopropyl-3-methoxypyrazine for OR2AG1. chemcom.be The structural features of the pyrazine molecule are crucial for receptor activation. For OR2AG1, the presence of an isopropyl or isobutyl group, along with the two nitrogen atoms and the methoxy (B1213986) function, is necessary for full activity. chemcom.be In contrast, for OR5K1, the two nitrogen atoms and two ethyl moieties enhance agonist potency. chemcom.be

Table 1: In Vitro Activity of Pyrazine Derivatives at Human Olfactory Receptors OR5K1 and OR2AG1

This table summarizes the efficacy (EC₅₀ values) of various pyrazine compounds at two human olfactory receptors, OR5K1 and OR2AG1. The data is derived from in vitro luciferase assays. chemcom.be

CompoundOR5K1 EC₅₀ (µM)OR2AG1 EC₅₀ (µM)Predominant Odor Character
2-isopropyl-3-methoxypyrazine4.70.5Green, Pea, Earthy
2-isobutyl-3-methoxypyrazine>1001.1Green, Bell Pepper
2-methoxy-3,5-dimethylpyrazine0.31.1Nutty, Roasted
2,5-dimethylpyrazine4.5>100Nutty, Roasted, Coffee
2-ethyl-3,5-dimethylpyrazine1.1>100Earthy, Potato
2,3-diethyl-5-methylpyrazine0.8>100Earthy, Roasted

The detection of odorants like 2-isobutyl-3-methoxypyrazine begins with its binding to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron in the nasal cavity. This binding event triggers a conformational change in the receptor. This change activates an associated G-protein (Gαolf), causing the exchange of GDP for GTP on its alpha subunit.

The activated Gαolf subunit then dissociates and activates an enzyme called adenylyl cyclase III. This enzyme catalyzes the conversion of ATP into cyclic AMP (cAMP), a second messenger. The subsequent increase in the intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of positively charged ions, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.

The initial depolarization is further amplified by the opening of calcium-activated chloride channels. The efflux of chloride ions from the cell further depolarizes the membrane. If this depolarization reaches a certain threshold, it generates an action potential (an electrical signal). This signal then travels along the neuron's axon to the olfactory bulb in the brain, where it is processed and integrated with signals from other neurons, ultimately leading to the perception of a specific smell, such as that of a bell pepper.

Exploration of Other Receptor-Ligand Interactions Beyond Olfaction

The binding of 2-isobutyl-3-methoxypyrazine appears to be highly specific to the olfactory system in vertebrates. Studies on cow and rat tissues have shown that IBMP binds specifically and saturably to homogenates of the olfactory mucosa. nih.govnih.gov Significantly, this specific binding is not observed in other tissues, which suggests that the receptors for this potent odorant are predominantly, if not exclusively, located in the olfactory epithelium. nih.gov This high degree of tissue specificity indicates a limited role for IBMP in direct receptor-ligand interactions outside of the sense of smell in these species.

However, in the context of insect chemosensation, IBMP has been identified as a biologically active compound beyond simple olfaction. In the leaf beetle Labidostomis lusitanica, IBMP is released exclusively by males and acts as an aggregative cue, attracting both males and females. Electroantennographic recordings have confirmed that the antennae of both sexes respond to IBMP in a dose-dependent manner. This suggests that in insects, IBMP interacts with specific chemosensory receptors on the antennae that mediate behavioral responses like aggregation, a function that extends beyond a simple perception of an odor.

Broader Biological Activities of Related Methoxypyridine Derivatives (e.g., Antifungal Activity)

While 2-isobutyl-3-methoxypyridine itself is not extensively studied for its biological activities, the broader class of pyridine (B92270) derivatives, to which it belongs, is known to exhibit a wide range of pharmacological properties. One of the notable activities of this class of compounds is their potential as antifungal agents.

Several studies have synthesized and evaluated various pyridine derivatives for their efficacy against pathogenic fungi. For instance, a series of novel pyridine derivatives containing an imidazo[2,1-b] chemcom.bechemcom.beresearchgate.netthiadiazole moiety were synthesized and showed promising antimicrobial activities. Some of these compounds exhibited potent antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against certain fungal strains, which was more active than the control drug fluconazole.

Another study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives also revealed significant antifungal properties. Certain synthesized compounds were particularly effective against Candida albicans and Rhodotorula sp., with MIC values as low as 3.9 µg/mL. These findings highlight the potential of the pyridine scaffold as a basis for the development of new antifungal agents for both medical and agricultural applications.

Table 2: Antifungal Activity of Selected Pyridine Derivatives

This table shows the Minimum Inhibitory Concentration (MIC) values of various synthesized pyridine derivatives against different fungal strains, demonstrating the potential antifungal activity of this class of compounds.

Compound TypeFungal StrainMIC (µg/mL)Reference
Hybrid bis-(imidazole)-pyridine derivative (5a)Candida albicans (wild type)3.9 nih.gov
Hybrid bis-(benzimidazole)-pyridine derivative (6a)Rhodotorula sp.3.9 nih.gov
Hybrid bis-(imidazole)-pyridine derivative (5a)Aspergillus flavus31.25 nih.gov
Pyridine derivative with thiadiazole moiety (17l)Fungus ATCC 97630.25 researchgate.net
Pyridine derivative with thiadiazole moiety (17m)Fungus ATCC 97630.25 researchgate.net

Environmental Behavior and Fate Studies of Methoxypyridine Scaffolds

Environmental Persistence and Degradation Pathways.

The environmental persistence of methoxypyridine scaffolds, including compounds like 2-isobutyl-3-methoxypyridine, is determined by their susceptibility to various degradation processes. The primary routes of degradation for pyridine (B92270) and its derivatives in the environment are microbial biodegradation and photodegradation.

Biodegradation: The biodegradation of pyridine compounds is a significant pathway for their removal from soil and water. Numerous microorganisms have been shown to utilize pyridine derivatives as a source of carbon and nitrogen. The rate and extent of biodegradation are influenced by the structure of the specific compound, including the nature and position of its substituents. For instance, studies on various pyridine derivatives have shown that compounds like pyridinecarboxylic acids and monohydroxypyridines can be degraded within 7 to 24 days in soil suspensions. In contrast, other derivatives, such as aminopyridines, exhibit greater persistence. The biodegradation of the pyridine ring often proceeds through hydroxylation, followed by ring cleavage. For methoxypyridines, the methoxy (B1213986) group may undergo O-demethylation as an initial step in the degradation cascade. Under aerobic conditions, degradation is generally more rapid than under anaerobic conditions.

Photodegradation: Photochemical transformation is another important degradation pathway for pyridine derivatives in the environment. Exposure to sunlight can lead to the breakdown of these compounds, particularly in aquatic environments. The rate of photodegradation can be influenced by factors such as the presence of photosensitizers in the water.

Table 1: Biodegradability of Selected Pyridine Derivatives in Soil Suspensions

Compound Time for Complete Degradation (days)
Pyridine 7 - 24
2-Methylpyridine <7 - >30
4-Chloropyridine 24
2-Aminopyridine >30

Data synthesized from studies on pyridine derivative biodegradability.

Formation and Characterization of Environmental Transformation Products.

The degradation of methoxypyridine scaffolds leads to the formation of various transformation products (TPs), which may have different chemical properties and environmental impacts than the parent compound. The identification of these TPs is essential for a comprehensive environmental risk assessment.

During biodegradation, the initial steps often involve the modification of the substituent groups. For a compound like this compound, this could involve hydroxylation of the isobutyl group or O-demethylation of the methoxy group. Subsequent steps would likely involve the hydroxylation of the pyridine ring, a common mechanism in the microbial degradation of pyridines, leading to the formation of various hydroxypyridines. Further degradation would result in the cleavage of the pyridine ring, ultimately leading to the formation of smaller, more readily biodegradable aliphatic compounds.

Photodegradation can also generate a range of TPs. For example, studies on the photodegradation of other aromatic compounds have shown the formation of hydroxylated and nitrated derivatives.

The characterization of these TPs is typically performed using advanced analytical techniques such as high-resolution mass spectrometry (HRMS), which allows for the identification of unknown compounds in complex environmental matrices.

Table 2: Potential Transformation Reactions for Methoxypyridine Scaffolds

Transformation Process Potential Reaction Resulting Products
Biodegradation O-Demethylation Hydroxypyridine derivatives
Biodegradation Side-chain oxidation Carboxylic acid derivatives
Biodegradation Ring hydroxylation Dihydroxypyridine derivatives
Photodegradation Photo-oxidation Hydroxylated and other oxidized pyridines

This table presents hypothetical transformation pathways based on general knowledge of pyridine degradation.

Analytical Method Development for Environmental Monitoring of Pyridine Derivatives.

The effective monitoring of methoxypyridine scaffolds and their transformation products in the environment requires sensitive and specific analytical methods. Given the typically low concentrations of these compounds in environmental samples, highly sophisticated instrumentation is necessary.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques used for the analysis of pyridine derivatives in environmental matrices such as water, soil, and sediment. These methods offer the high sensitivity and selectivity required for detecting and quantifying trace levels of these compounds.

Sample preparation is a critical step in the analytical process to remove interfering substances from the sample matrix and to concentrate the analytes of interest. Common sample preparation techniques for pyridine derivatives include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For the analysis of unknown transformation products, non-target screening approaches using high-resolution mass spectrometry (HRMS) have become increasingly important. These methods allow for the tentative identification of a wide range of TPs without the need for authentic reference standards.

Table 3: Common Analytical Techniques for Pyridine Derivatives in Environmental Samples

Analytical Technique Sample Matrix Common Sample Preparation
Gas Chromatography-Mass Spectrometry (GC-MS) Water, Soil Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME)
Liquid Chromatography-Mass Spectrometry (LC-MS) Water, Sediment Solid-Phase Extraction (SPE)
High-Resolution Mass Spectrometry (HRMS) Water, Sediment Solid-Phase Extraction (SPE)

This table summarizes common analytical approaches for the environmental monitoring of pyridine compounds.

Table 4: List of Compound Names

Compound Name
This compound
Pyridine
Pyridinecarboxylic acids
Monohydroxypyridines
Aminopyridines
2-Methylpyridine
4-Chloropyridine
Pyriproxyfen
Hydroxypyridines

Emerging Research Avenues and Future Directions for 2 Isobutyl 3 Methoxypyridine

Rational Design and Synthesis of Advanced Analogues for Targeted Applications

The core structure of 2-isobutyl-3-methoxypyrazine (B1223183) serves as a versatile scaffold for the rational design and synthesis of advanced analogues with tailored functionalities. Researchers are actively investigating new synthetic routes to enhance efficiency, safety, and cost-effectiveness for large-scale production. dur.ac.uk These efforts are crucial for supplying the quantities needed for both research and potential commercial applications.

One promising area of application is in the development of therapeutic agents. Pyrazine (B50134) derivatives have garnered significant attention for their potential as anticancer agents, with research focusing on their chemical diversity and structure-activity relationships. nih.gov For instance, computational screening has identified pyrazine-based compounds as novel pharmacophores for TrkA inhibitors, which are targets for cancer and pain therapies. nih.govrsc.org The synthesis and subsequent biochemical screening of a library of pyrazine analogues have led to the identification of potent leads, demonstrating the power of combining computational design with synthetic chemistry. nih.gov

Furthermore, the synthesis of deuterated analogues of 2-isobutyl-3-methoxypyrazine has been developed for use as standards in analytical studies, highlighting the need for precisely modified structures in research. researchgate.net Investigations into synthetic strategies have explored various methods, including the condensation of α,β-dicarbonyl and α,β-diamine compounds and optimizing existing routes to improve yields under milder conditions. dur.ac.ukdur.ac.uk

Compound NameApplication/Significance
2-Isobutyl-3-methoxypyrazine (IBMP)Core scaffold for analogue design, potent odorant.
Pyrazine-based TrkA inhibitorsPotential therapeutic agents for cancer and pain. nih.gov
Deuterated IBMP analoguesAnalytical standards in research. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between advanced computational and experimental methods is accelerating our understanding of 2-isobutyl-3-methoxypyrazine and its derivatives. Computational tools are proving invaluable in the initial stages of research, enabling the virtual screening of large libraries of compounds to identify potential candidates for specific biological targets. nih.gov

Density functional theory (DFT) is one such computational method being employed to study the properties of pyrazine derivatives, providing insights into their electronic structure and reactivity. researchgate.netrsc.org These theoretical predictions can then guide the synthesis and experimental evaluation of the most promising compounds. For example, computational modeling has been used to predict the binding modes of pyrazine-based inhibitors, identifying key areas for modification to develop more advanced and potent analogues. rsc.org

Experimental validation remains a critical component of this integrated approach. Synthesized compounds are subjected to a battery of tests to confirm their structure and assess their activity. In the context of chemoreception, experimental techniques such as electroantennographic recordings and behavioral bioassays are used to measure the response of insects to 2-isobutyl-3-methoxypyrazine, confirming its role as a biologically active semiochemical. mdpi.comcsic.es These experimental findings provide crucial feedback for refining computational models and guiding the design of future experiments.

ApproachDescriptionApplication Example
Computational Screening Virtual testing of large compound libraries against biological targets.Identifying a novel pyrazine-based pharmacophore for TrkA inhibition. nih.gov
Density Functional Theory (DFT) Quantum mechanical modeling to investigate electronic structure and properties.Studying the properties of energetic materials based on a pyrazine backbone. researchgate.net
Electrophysiological Recordings Measuring the electrical response of sensory organs to chemical stimuli.Determining the dose-dependent response of insect antennae to IBMP. mdpi.com
Behavioral Bioassays Observing the behavioral response of organisms to chemical cues.Demonstrating the attraction of insects to IBMP in a dual-choice olfactometer. mdpi.comcsic.es

Interdisciplinary Research at the Interface of Chemical Synthesis and Chemoreception

The study of 2-isobutyl-3-methoxypyrazine is a prime example of successful interdisciplinary research, bridging the fields of chemical synthesis and chemoreception. The ability to synthesize this compound and its analogues allows for detailed investigations into how chemical structure relates to sensory perception.

2-Isobutyl-3-methoxypyrazine is well-known for its potent bell-pepper aroma and is a key odorant in various foods and wines. researchgate.netnih.gov Research has identified a specific olfactory receptor that binds to this compound, suggesting its involvement in odor discrimination. nih.gov This provides a direct link between the chemical properties of the molecule and its biological reception.

In the field of chemical ecology, 2-isobutyl-3-methoxypyrazine has been identified as a male-released aggregative cue in certain insect species. mdpi.comcsic.es Laboratory studies have shown that both males and females of the leaf beetle Labidostomis lusitanica are attracted to this compound, indicating its role in promoting aggregation. mdpi.com This discovery opens up possibilities for using synthetically produced 2-isobutyl-3-methoxypyrazine in pest management strategies. The synthesis of this and related compounds is therefore essential for conducting the ecological and behavioral studies needed to develop such applications.

The interplay between synthesizing specific chemical structures and understanding their perception by biological systems is a fertile ground for future research. This includes exploring how subtle changes in the molecular structure of 2-isobutyl-3-methoxypyrazine analogues affect their interaction with olfactory receptors and, consequently, their perceived scent and behavioral effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.